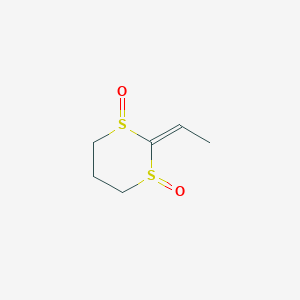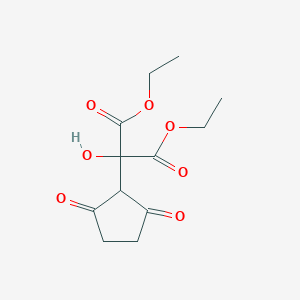
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a cyclopentane ring with two keto groups at positions 2 and 5, a hydroxy group, and a diethyl ester of propanedioic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s keto and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that further exert biological effects.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler malonic ester with two ester groups and no additional functional groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Cyclopentanone: A cyclic ketone with a structure similar to the cyclopentane ring in diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate.
Uniqueness
This compound is unique due to the presence of both keto and hydroxy groups on a cyclopentane ring, combined with the diethyl ester of propanedioic acid
特性
CAS番号 |
113443-97-3 |
|---|---|
分子式 |
C12H16O7 |
分子量 |
272.25 g/mol |
IUPAC名 |
diethyl 2-(2,5-dioxocyclopentyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C12H16O7/c1-3-18-10(15)12(17,11(16)19-4-2)9-7(13)5-6-8(9)14/h9,17H,3-6H2,1-2H3 |
InChIキー |
KJRPNGKEEWTAID-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1C(=O)CCC1=O)(C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




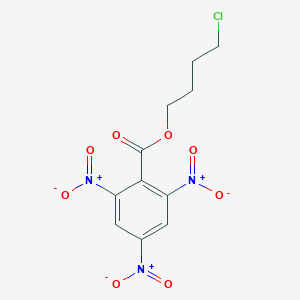

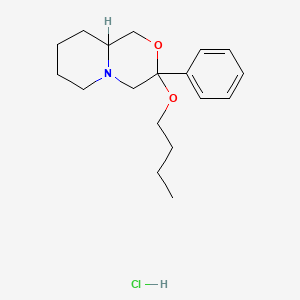
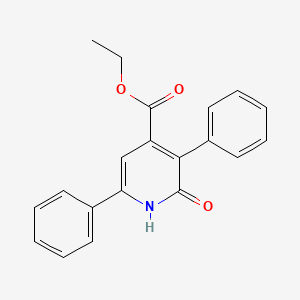
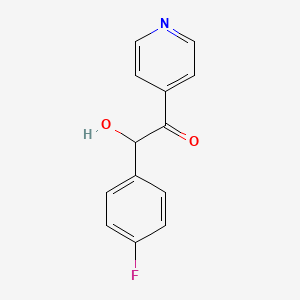
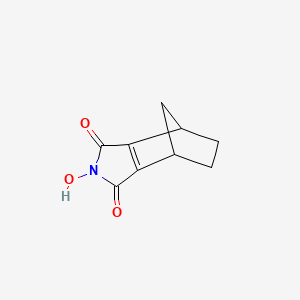

![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
